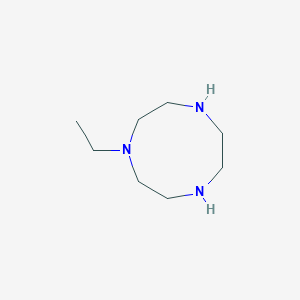

1-Ethyl-1,4,7-triazonane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1,4,7-triazonane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-2-11-7-5-9-3-4-10-6-8-11/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPLCBONNYANPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572676 | |

| Record name | 1-Ethyl-1,4,7-triazonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253669-69-1 | |

| Record name | 1-Ethyl-1,4,7-triazonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Ethyl 1,4,7 Triazonane and Its Derivatives

Foundational Approaches to 1,4,7-Triazacyclononane (B1209588) (TACN) Synthesis

The construction of the nine-membered triaza macrocycle, 1,4,7-triazacyclononane (TACN), is the critical first step. Over the years, several synthetic strategies have been developed, with the Richman-Atkins cyclization being a cornerstone method.

Richman-Atkins Cyclization and its Variants

The Richman-Atkins synthesis is a highly effective and widely adopted method for preparing macrocyclic polyamines, including TACN. core.ac.ukpublish.csiro.aupublish.csiro.au This procedure typically involves the reaction between a bissulfonamide sodium salt and a diol derivative with good leaving groups, such as tosylates, in a polar aprotic solvent like dimethylformamide (DMF). core.ac.ukpublish.csiro.au

A common route to TACN involves the cyclization of the tritosylated derivative of diethylenetriamine (B155796) with ethylene (B1197577) glycol ditosylate. publish.csiro.augoogle.com The tosyl groups serve a dual purpose: they protect the secondary amine functionalities and enhance the nucleophilicity of the terminal nitrogen atoms upon deprotonation. publish.csiro.au The resulting tritosylated TACN (Ts₃TACN) can then be deprotected using strong acids, such as concentrated sulfuric acid, to yield the free macrocycle. core.ac.ukgoogle.com

Key Features of the Richman-Atkins Cyclization:

| Feature | Description |

| Reagents | Typically involves a tosylated polyamine and a diol with tosylate or other sulfonate ester leaving groups. |

| Conditions | The reaction is usually carried out in a polar aprotic solvent like DMF, often with a base like sodium hydride or cesium carbonate. |

| Advantages | Generally provides good yields and avoids the need for high-dilution techniques that were common in earlier macrocyclization methods. core.ac.uk |

| Deprotection | The removal of the tosyl protecting groups requires harsh conditions, such as treatment with hot concentrated sulfuric acid. core.ac.ukgoogle.com |

Variants of the Richman-Atkins cyclization have been explored to improve efficiency and yield. For instance, the use of β-trimethylsilylethanesulfonamides (SES-sulfonamides) has been investigated as an alternative to tosylamides, offering milder deprotection conditions. squarespace.comresearchgate.net

Alternative Macrocyclization Pathways and Precursor Chemistry

While the Richman-Atkins approach is prevalent, other synthetic routes to TACN have also been developed. Some methods utilize different cyclization strategies and precursors to circumvent some of the limitations of the traditional approach.

One alternative involves the reaction of diethylenetriamine with chloroacetaldehyde, which leads to the formation of a bicyclic aminal intermediate. researchgate.netresearchgate.net This intermediate can then be converted to TACN. This method is noteworthy as it does not involve a traditional cyclization step in the same manner as the Richman-Atkins synthesis. researchgate.net

Another approach involves the cyclization of N,N'-ditosylethylenediamine with tosylbis[2-(tosyloxy)ethyl]amine. thieme-connect.com The choice of the counterion for the diamine salt has been shown to be crucial, with the dilithium (B8592608) salt providing higher yields compared to the disodium (B8443419) salt. thieme-connect.com

Furthermore, improved procedures for the synthesis of TACN have been developed to enhance the space yield and reduce the environmental impact associated with large solvent volumes and harsh reagents. google.com These often involve optimizing reaction conditions and exploring alternative cyclizing agents like ethylene dibromide. google.comgoogle.com

Targeted Synthesis of 1-Ethyl-1,4,7-triazonane

Once the parent TACN macrocycle is obtained, the introduction of an ethyl group onto one of the nitrogen atoms is typically achieved through N-alkylation methods.

N-Alkylation Methods for Macrocyclic Amines

The N-alkylation of macrocyclic amines like TACN is a common strategy for introducing functional groups. gla.ac.uk This is generally accomplished by reacting the amine with an appropriate alkylating agent, such as an alkyl halide.

For the synthesis of this compound, TACN would be reacted with an ethylating agent like ethyl bromide or ethyl iodide. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. The choice of solvent and base can significantly influence the reaction's efficiency and selectivity. researchgate.netresearchgate.net

General approaches to N-alkylation that are applicable to this synthesis include:

Direct Alkylation: Reaction of the amine with an alkyl halide in the presence of a base. researchgate.net

Reductive Amination: Reaction of the amine with an aldehyde (in this case, acetaldehyde) followed by reduction.

Catalytic Alkylation: Using alcohols as alkylating agents in the presence of a suitable catalyst. rsc.org

Control of Substitution Pattern and Selectivity in Ethyl Group Introduction

A key challenge in the synthesis of this compound is achieving mono-substitution and avoiding the formation of di- and tri-ethylated products. The three secondary amine groups of TACN have similar reactivity, making selective mono-alkylation difficult.

Several strategies can be employed to control the substitution pattern:

Stoichiometric Control: Using a limited amount of the ethylating agent can favor mono-alkylation. However, this often results in a mixture of unreacted starting material, the desired mono-alkylated product, and over-alkylated products, necessitating careful purification.

Use of Protecting Groups: A more controlled approach involves the use of protecting groups. For instance, two of the amine groups can be protected, leaving one free for ethylation. Subsequent deprotection would then yield the desired this compound. The use of protecting groups like tosyl or nitrobenzoxadiazole (NBD) has been explored for the selective functionalization of TACN. thieme-connect.comhkbu.edu.hk

Stepwise Synthesis: Building the ethyl-substituted macrocycle from acyclic precursors that already contain the ethyl group on the appropriate nitrogen atom is another strategy. This avoids the selectivity issues associated with the direct alkylation of TACN.

Recent research has focused on developing methods for the selective N-alkylation of primary and secondary amines, which can be adapted for macrocyclic systems. researchgate.netgoogle.comorganic-chemistry.org For example, the use of cesium bases has been shown to promote selective mono-N-alkylation of primary amines. organic-chemistry.org

Advanced Functionalization and Derivatization of the Triazonane Scaffold

The 1,4,7-triazonane scaffold, including its ethylated derivative, serves as a versatile platform for further functionalization to create ligands with tailored properties for specific applications. core.ac.uknih.govresearchgate.net

The remaining secondary amines on this compound can be further functionalized with a variety of pendant arms. These arms can contain donor groups such as carboxylates, phosphinates, alcohols, or amides, which can coordinate to a metal center and influence the properties of the resulting complex. ontosight.aigla.ac.ukacs.orgacs.org

For example, the introduction of acetate (B1210297) or phosphinate arms can create hexadentate ligands that form highly stable complexes with various metal ions, which is particularly relevant for applications in medical imaging and therapy. core.ac.ukacs.org

The synthesis of asymmetrically N-substituted derivatives of TACN has been a significant area of research. acs.org A "double selective asymmetric functionalization" approach has been developed, which allows for the ordered, multi-step synthesis of TACN ligands with different pendant arms. acs.org This methodology often utilizes a "tacn orthoamide" intermediate, which facilitates the selective functionalization of the macrocycle. acs.org

The ability to introduce different functional groups onto the triazonane scaffold allows for the fine-tuning of the ligand's properties, such as its coordination geometry, stability of its metal complexes, and its solubility. This versatility makes this compound and its derivatives valuable building blocks in the design of novel metal complexes for a wide array of applications. hkbu.edu.hknih.gov

Introduction of Pendant Arms with Diverse Donor Sets

The functionalization of the 1,4,7-triazonane scaffold by attaching pendant arms to its nitrogen atoms is a key strategy to modulate the electronic and steric properties of the resulting ligands. This enhances their ability to form stable and selective complexes with a variety of metal ions. core.ac.uk The choice of pendant arm and its donor atoms is dictated by the intended application, such as tuning the ligand for specific radiometals like ⁶⁴Cu or ⁶⁸Ga in medical imaging. core.ac.ukresearchgate.net

A common approach is the N-alkylation of the TACN ring. For instance, treating TACN with reagents like t-butyl bromoacetate (B1195939) allows for the introduction of acetate pendant arms. researchgate.net A convergent synthetic approach is often employed, where a key intermediate, such as di-tert-butyl-2,2'-(1,4,7-triazonane-1,4-diyl) diacetate, is first synthesized and then coupled with a desired functional arm. researchgate.netnih.gov This method has been successfully used to prepare derivatives with hydroxypyridinonate (HOPO) pendant arms, which are of interest as metal chelators in biomedicine. researchgate.netnih.gov

The versatility of this approach allows for the incorporation of a wide array of donor groups. Examples include pyridyl groups to enhance stability with copper(II) ions, and phosphinic or carboxylic acid groups to improve labeling efficiency with ⁶⁸Ga. core.ac.ukresearchgate.net The synthesis of a TACN derivative with two methylimidazole arms and an acetic acid residue for bioconjugation highlights the modularity of these synthetic routes. researchgate.net

Below is a table summarizing various pendant arms and the synthetic methods used for their introduction.

| Pendant Arm/Donor Set | Synthetic Strategy | Key Intermediate(s) | Application/Purpose |

| Acetate Arms | N-alkylation with bromoacetate derivatives. researchgate.net | 1,4,7-triazacyclononane (TACN) | Metal chelation, precursor for further functionalization. |

| Hydroxypyridinonate (HOPO) | Convergent synthesis: coupling a HOPO-containing fragment to a partially functionalized TACN ring. researchgate.netnih.gov | di-tert-butyl-2,2'-(1,4,7-triazonane-1,4-diyl) diacetate | Biomedical metal chelators. nih.gov |

| Amide and Acetate Groups | Standard alkylation of a di-substituted TACN with 2-bromoacetamide. core.ac.uk | 1,4,7-triazacyclononane-4,7-diacetic acid diethyl ester | Modeling radiolabeled bioconjugates. core.ac.uk |

| Phosphinic/Carboxylic Acid | Mannich reactions using H-phosphinic acids on the TACN scaffold. researchgate.net | 1,4,7-triazacyclononane (TACN) | Enhancing ⁶⁸Ga labeling efficiency. researchgate.net |

| Alkenyl, Phosphine, Aryl | N-functionalization at one, two, or all three nitrogen atoms. gla.ac.uk | 1,4,7-triazacyclononane (TACN) | Creating dinucleating ligands and complexes with specific spectroscopic properties. gla.ac.uk |

| Hydroxybenzyl Arm | Reaction of asymmetrically substituted TACN with corresponding aldehydes. | 1,4-diisopropyl-1,4,7-triazacyclononane | Synthesis of organoaluminium complexes. rsc.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the 1,4,7-triazonane framework is of significant interest for applications in asymmetric catalysis and stereospecific molecular recognition. researchgate.netnih.gov Stereoselective syntheses aim to produce enantiomerically pure TACN derivatives, with chirality introduced either at the carbon atoms of the macrocyclic backbone (C-functionalized) or on the nitrogen substituents.

One established method involves using chiral building blocks from the outset. For example, a chiral triamine, (5S)-6-methyl-3-azaheptane-1,5-diamine, can be synthesized from the amino acid L-valine. gla.ac.uk This chiral triamine can then be cyclized using a Richman-Atkins type synthesis to yield a C-functionalized chiral TACN derivative. gla.ac.uk Similarly, (2S)-lysine has been used as a precursor to create an amino butyl derivative of TACN. gla.ac.uk

A "crab-like" cyclization method has been reported for the synthesis of 1,4-di-tert-butyl-7-R-1,4,7-triazacyclononane derivatives, which allows for the creation of chiral centers on the N-substituents (non-annulet, alpha-N stereocenters). researchgate.net This approach has proven effective for synthesizing TACN derivatives with bulky, chiral amine substituents that were previously inaccessible. researchgate.net

Modular methods have also been developed to prepare unsymmetrically N-substituted chiral TACN ligands. nih.gov These syntheses often rely on a key macrocyclization step under Richman-Atkins conditions, which facilitates subsequent and differential N-functionalization. nih.gov An efficient protocol for preparing chiral cyclohexyl-fused 1,4,7-tritosyl-1,4,7-triazacyclononane in good yield (65–70%) has also been developed. rsc.org

The table below details strategies for synthesizing chiral TACN derivatives.

| Synthetic Approach | Chiral Precursor/Source of Chirality | Type of Chirality | Key Features |

| Cyclization of Chiral Amines | L-Valine, (2S)-Lysine. gla.ac.uk | C-functionalized (on the macrocycle backbone). gla.ac.uk | Utilizes inexpensive amino acids as starting materials. gla.ac.uk |

| "Crab-like" Cyclization | Chiral primary amines. researchgate.net | N-functionalized (on pendant groups). researchgate.net | Allows for previously inaccessible bulky and chiral N-substituents. researchgate.net |

| Modular Synthesis | Chiral tertiary amide precursors. nih.gov | N-functionalized (asymmetric substitution). nih.gov | Employs Richman-Atkins macrocyclization as a key step. nih.gov |

| Cyclohexyl-fused TACN | Chiral trans-cyclohexane-1,2-ditosamide. rsc.org | C-functionalized (fused ring system). rsc.org | Efficient macrocyclization using lithium hydride. rsc.org |

Strategies for Selective N-Deprotection and Further Functionalization

Controlled, sequential functionalization of the three nitrogen atoms of the triazonane ring is crucial for synthesizing asymmetrically substituted derivatives. This is typically achieved through the use of protecting groups, allowing for selective deprotection and subsequent reaction at specific nitrogen sites.

The most common protecting groups in TACN chemistry are the tosyl (Ts) and, to a lesser extent, benzyl (B1604629) (Bn) groups. core.ac.ukresearchgate.net The parent TACN ring is often prepared by synthesizing the 1,4,7-tritosyl-1,4,7-triazonane (B1296707) intermediate, which is then fully deprotected. core.ac.uk The tosyl groups act as effective protecting groups and can be removed via oxidative cleavage or acid hydrolysis, for example, by heating in concentrated sulfuric acid or a mixture of hydrobromic acid and glacial acetic acid. core.ac.uk

For selective functionalization, a formyl group can be introduced at one nitrogen position. core.ac.ukresearchgate.net This is accomplished using a synthon like 1,4,7-triazatricyclo[5.2.1.0(4,10)]decane, which allows for the efficient attachment of one functional group. Hydrolysis of the resulting monoamidinium salt yields a mono-N-formyl derivative. researchgate.net The remaining two secondary amines can then be functionalized. The formyl group is stable to these reaction conditions but can be cleaved later using strong acid, liberating the final secondary amine for a third, different functionalization. core.ac.ukresearchgate.net

Another strategy involves the use of bulky tert-butyl groups. In the "crab-like" cyclization route, two nitrogens are protected with tert-butyl groups, allowing for the introduction of a specific substituent on the third nitrogen. These tert-butyl groups can later be cleaved with concentrated hydrochloric acid. researchgate.net

The table below outlines common deprotection strategies.

| Protecting Group | Deprotection Reagent(s) | Key Features of Strategy |

| Tosyl (Ts) | Concentrated H₂SO₄; HBr in acetic acid. core.ac.uk | Robust protection, allows for synthesis of the core macrocycle. Complete deprotection is common. core.ac.uk |

| Formyl | Strong acid hydrolysis (e.g., HCl). core.ac.ukresearchgate.net | Used for sequential functionalization; protects one N while others are modified. researchgate.net |

| Benzyl (Bn) | Catalytic hydrogenation (e.g., Pd/C). researchgate.netresearchgate.net | Orthogonal to acid-labile groups; allows for selective deprotection under mild conditions. researchgate.net |

| tert-Butyl | Concentrated HCl. researchgate.net | Used in "crab-like" cyclization to direct substitution; cleavable to yield secondary amines. researchgate.net |

Reaction Mechanisms and Mechanistic Studies in Triazonane Synthesis

The synthesis of the 1,4,7-triazonane ring and its derivatives relies on key macrocyclization reactions, with the Richman-Atkins synthesis being a cornerstone methodology. core.ac.uk This reaction, first reported as a significant improvement for preparing polyaza macrocycles, typically involves the cyclization of a preformed bissulfonamide sodium salt with a di-electrophile, such as a sulfonate ester, in a dipolar aprotic solvent. core.ac.uk This method avoids the need for high-dilution techniques that are often required to favor intramolecular cyclization over intermolecular polymerization. core.ac.uk

Mechanistically, the Richman-Atkins synthesis proceeds via a double nucleophilic substitution. For the synthesis of the TACN ring, a common pathway involves the reaction of the dianion of N,N',N''-tritosyldiethylenetriamine with an ethylene glycol derivative having two leaving groups (e.g., ethylene glycol ditosylate). rsc.org However, studies have also investigated an alternative disconnection, where the dianion of a 1,2-ditosamide (like ethane-1,2-ditosamide) reacts with the tritosyl derivative of diethanolamine. rsc.org This latter route was initially plagued by low yields, which was postulated to be due to steric or electronic effects inhibiting the first nucleophilic substitution step. rsc.org An improved protocol using lithium hydride as the base was found to significantly enhance the efficiency of this macrocyclization, affording the desired 1,4,7-tritosyl-1,4,7-triazonane in high yields (57-90%). rsc.org

Another important mechanistic approach involves the formation of a bicyclic aminal intermediate from the reaction of diethylenetriamine with chloroacetaldehyde. researchgate.net This intermediate serves as a versatile precursor. It can undergo nucleophilic cleavage with reagents like sodium cyanide to introduce functional groups onto the carbon skeleton of the macrocycle (C-functionalization), or react with halogenated hydrocarbons to yield N-functionalized derivatives. researchgate.net This synthetic protocol is notable as it does not involve a traditional cyclization step to form the nine-membered ring. researchgate.net

The mechanism of action of the final functionalized triazonane compounds often relates to their ability to form stable complexes with metal ions. The pendant arms and the macrocycle's nitrogen atoms work cooperatively to create a specific coordination environment for the target metal.

Coordination Chemistry of 1 Ethyl 1,4,7 Triazonane with Metal Ions

Fundamental Principles of Ligand-Metal Interactions

The coordination of 1-Ethyl-1,4,7-triazonane to a metal center is governed by a combination of factors inherent to the ligand's structure and the properties of the metal ion. These include the chelation effect of the triazonane ring, the steric and electronic influence of the N-ethyl group, and the resulting ligand field.

Chelation Behavior and Denticity of the Triazonane Moiety

The 1,4,7-triazonane (TACN) core of the ligand is a classic example of a tridentate chelator. cdnsciencepub.com The three nitrogen donor atoms are pre-organized in a cyclic structure, which enhances the thermodynamic stability of the resulting metal complexes compared to analogous acyclic ligands—a phenomenon known as the macrocyclic effect. This pre-organization minimizes the entropic penalty upon coordination, as the donor atoms are already held in close proximity.

The TACN moiety typically coordinates to a metal ion in a facial manner, occupying three adjacent coordination sites of an octahedral complex. cdnsciencepub.com This facial coordination is a hallmark of TACN and its derivatives, leading to a stable "tripod-like" arrangement around the metal center. The denticity of the this compound ligand is primarily tridentate, with the three nitrogen atoms of the triazonane ring acting as the donor group.

Influence of N-Ethyl Substituent on Coordination Environment

The introduction of an ethyl group onto one of the nitrogen atoms of the TACN ring introduces both steric and electronic effects that modulate the coordination properties of the ligand. Sterically, the ethyl group can influence the geometry of the resulting metal complex and the accessibility of the metal center to other molecules, such as substrates or solvents. While less bulky than a tert-butyl group, the ethyl substituent can still create a more sterically hindered environment around the metal ion compared to the parent TACN or its N-methylated analogue. researchgate.netnih.gov This steric hindrance can affect the coordination number and geometry of the metal complex. For instance, with bulkier N-alkyl substituents on the TACN framework, changes in coordination geometry from dinuclear to mononuclear nickel complexes have been observed. researchgate.net

Ligand Field Theory Considerations in Complex Formation

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. wikipedia.orgbritannica.comnumberanalytics.com When this compound coordinates to a transition metal ion, the three nitrogen donor atoms create a specific ligand field that splits the metal's d-orbitals into different energy levels. wikipedia.orgbritannica.com The magnitude of this splitting, denoted as Δ, depends on the nature of the metal ion, its oxidation state, and the field strength of the ligand.

The nitrogen donors of the triazonane ring are considered moderately strong field ligands. The introduction of the electron-donating ethyl group can subtly increase the ligand field strength compared to the unsubstituted TACN by enhancing the sigma-donating ability of the substituted nitrogen. This can influence the electronic and magnetic properties of the complex, such as its color and spin state (high-spin vs. low-spin). For octahedral complexes, the facial coordination of the tridentate ligand leads to a specific d-orbital splitting pattern that determines the electronic transitions observed in the visible spectrum of the complex. researchgate.net

Formation and Stability of Metal Complexes

The interaction of this compound with various metal ions leads to the formation of complexes with varying degrees of thermodynamic stability and kinetic inertness. These properties are crucial for the potential applications of these complexes.

Thermodynamic Stability Constants and their Determination

The thermodynamic stability of a metal complex with this compound is quantified by its stability constant (log K). This value reflects the equilibrium position of the complex formation reaction. High stability constants indicate a strong affinity of the ligand for the metal ion. acs.org The stability of metal complexes with TACN-based ligands is generally high due to the macrocyclic effect. glpbio.com

The stability constants are typically determined experimentally using techniques such as potentiometric or spectrophotometric titrations. acs.orgnih.gov For example, in a potentiometric titration, the pH of a solution containing the ligand and a metal ion is monitored as a titrant is added. The resulting data can be analyzed to calculate the stepwise protonation constants of the ligand and the stability constants of the metal complexes.

Table 1: Illustrative Stability Constants (log K) of Metal Complexes with Related TACN-based Ligands

| Metal Ion | Ligand | log K | Reference |

| Ga³⁺ | NOTA | 24.01 | mdpi.com |

| Cu²⁺ | NOTA | 16.66 | mdpi.com |

| Fe³⁺ | TRAP | 26.7 | nih.govnih.gov |

| Ga³⁺ | TRAP | 26.2 | nih.govnih.gov |

Note: NOTA and TRAP are derivatives of 1,4,7-triazacyclononane (B1209588) with acetate (B1210297) and phosphinate pendant arms, respectively. These values are provided for comparative purposes to illustrate the high stability of TACN-based complexes.

Kinetic Inertness and Ligand Exchange Mechanisms

Kinetic inertness refers to the rate at which a complex undergoes ligand exchange reactions. libretexts.org A complex can be thermodynamically stable but kinetically labile, meaning it exchanges its ligands rapidly. Conversely, a kinetically inert complex exchanges its ligands slowly, even if it is thermodynamically unstable. For many applications, particularly in medicine and catalysis, high kinetic inertness is a desirable property to prevent the release of the metal ion. uzh.ch

Complexes of TACN and its derivatives are generally known for their high kinetic inertness. nih.govrsc.org This is attributed to the encapsulating nature of the macrocyclic ligand, which sterically hinders the approach of incoming ligands and the departure of the macrocycle itself. The dissociation of these complexes often proceeds through a slow, multi-step mechanism.

Ligand exchange reactions for octahedral complexes typically occur via associative, dissociative, or interchange mechanisms. libretexts.org For the sterically constrained environment of a TACN complex, a dissociative pathway, where one of the nitrogen arms detaches first to create a vacant coordination site, is a plausible mechanism for ligand substitution. The presence of the N-ethyl group could potentially influence the rate of this dissociation, although detailed kinetic studies on this compound are needed to fully elucidate these mechanisms. Studies on related iron(III) and gallium(III) complexes with a TACN-based phosphinate ligand have shown that the complexes are remarkably kinetically inert, with dissociation half-lives on the order of 10⁵ hours at physiological pH. nih.govnih.gov

Factors Influencing Metal Ion Selectivity and Binding Affinity

The coordination of metal ions by this compound, a derivative of 1,4,7-triazacyclononane (tacn), is governed by a combination of electronic and steric factors. The parent tacn macrocycle is a versatile ligand known for its ability to selectively bind and sequester metal ions. cdnsciencepub.com The introduction of an ethyl group on one of the nitrogen atoms modifies these properties.

The three nitrogen atoms of the triazonane ring possess lone pairs of electrons readily available for coordination, creating a pre-organized facial arrangement ideal for binding to metal centers. This inherent structure contributes to the high thermodynamic stability of the resulting complexes. researchgate.net The substitution of a hydrogen atom with an ethyl group on one of the nitrogens introduces steric bulk. This steric hindrance can influence the binding affinity for different metal ions, favoring those with ionic radii and coordination geometries that can accommodate the substituted macrocycle. For instance, asymmetrically N-substituted tacn derivatives, including ethyl-substituted variants, have been shown to form stable, monomeric copper(II) complexes. uq.edu.au

The nature of other substituents on the macrocycle can further tune the selectivity. For example, replacing carboxylate groups with phosphinates in tacn-based ligands leads to a high thermodynamic selectivity for Ga³⁺ over other metal ions like Mg²⁺ and Ca²⁺. acs.org The binding affinity is also influenced by the pH of the solution, as protonation of the nitrogen atoms can compete with metal ion coordination. acs.org

Structural Elucidation of Metal-1-Ethyl-1,4,7-triazonane Complexes

The three-dimensional structures of metal complexes containing the this compound ligand have been extensively studied to understand their unique properties.

Crystallographic Analysis of Coordination Geometries and Bond Parameters

X-ray crystallography is a powerful tool for determining the precise arrangement of atoms in these complexes. In a copper(II) complex with 1-ethyl-4-isopropyl-1,4,7-triazacyclononane, the copper ion adopts a distorted square-pyramidal geometry. uq.edu.au This is a common coordination geometry for Cu(II) due to the Jahn-Teller effect. gla.ac.uk The nitrogen atoms of the macrocycle, along with other coordinated ligands like chloride ions, define the coordination sphere of the metal. uq.edu.au

The bond lengths and angles within these complexes provide insight into the metal-ligand interactions. For example, in cobalt complexes with a related trimethylated tacn ligand, the N-Co-N bond angles are approximately 83 degrees, highlighting the geometric constraints imposed by the nine-membered ring. The metal-nitrogen bond lengths can vary depending on the specific metal ion and its oxidation state.

| Complex | Metal Ion | Coordination Geometry | Key Bond Parameters | Reference |

| [Cu(1-ethyl-4-isopropyl-1,4,7-triazacyclononane)Cl₂] | Cu(II) | Distorted Square-Pyramidal | N/A | uq.edu.au |

| [Co(1,4,7-trimethyl-1,4,7-triazacyclononane)(NCMe)₃]²⁺ | Co(II) | Octahedral | N-Co-N ≈ 83° | researchgate.net |

| [Cu(Htaetacn)]³⁺ (Htaetacn = protonated 1,4,7-tris(2-aminoethyl)-1,4,7-triazacyclononane) | Cu(II) | Distorted Square-Pyramidal | Cu1-N1 = 2.242(5) Å, Cu1-N2 = 2.015(4) Å | researchgate.net |

Conformational Analysis of the Coordinated Macrocycle and Chelate Rings

Molecular mechanics calculations and analysis of X-ray data have shown that the conformation of one chelate ring influences the conformation of the others. cdnsciencepub.com The ethylenediamine-type chelate rings typically adopt a gauche conformation. The puckering of these rings is described by principal torsion angles, which are interdependent due to the fused nature of the ring system. cdnsciencepub.com The ethyl substituent on the macrocycle will preferentially occupy a position that minimizes steric interactions with the rest of the complex.

Supramolecular Assembly and Packing in Solid-State Structures of Complexes

In the solid state, individual metal-1-Ethyl-1,4,7-triazonane complex molecules can interact with each other and with solvent molecules or counter-ions to form extended three-dimensional structures known as supramolecular assemblies. These assemblies are held together by non-covalent interactions such as hydrogen bonds, and van der Waals forces. soton.ac.uk

For instance, in the crystal structure of a related copper(II) complex, Cu(Htaetacn)₃, the complex cations and perchlorate (B79767) anions are linked through hydrogen bonds. researchgate.net Similarly, the crystal packing of a cobalt(II) complex with a cyanoethyl-functionalized triazacyclononane is dominated by intermolecular C-H···Cl hydrogen bonds, which link the complex molecules into two-dimensional layers. nih.gov In some cases, these interactions can lead to the formation of polymeric structures in the crystal lattice. scispace.com

Redox Chemistry of Metal-1-Ethyl-1,4,7-triazonane Complexes

The redox properties of metal complexes are crucial for their potential applications in catalysis and other areas. The this compound ligand can influence the redox potentials of the coordinated metal ion and stabilize it in various oxidation states.

Stabilization of Unusual Oxidation States

One of the notable features of 1,4,7-triazacyclononane and its derivatives is their ability to stabilize unusual oxidation states of metal ions. cdnsciencepub.com The strong sigma-donating character of the three nitrogen atoms can help to stabilize higher oxidation states, such as Ni(III) and Cu(III). This stabilization is achieved by increasing the electron density at the metal center, which makes it more difficult to oxidize further.

While specific studies on the stabilization of unusual oxidation states by the this compound ligand itself are not detailed in the provided search results, the general principle established for the parent tacn macrocycle is applicable. The electronic and steric properties of the ethyl group may fine-tune the redox potentials of the metal complexes, but the fundamental ability of the triazonane framework to stabilize different oxidation states remains.

Electron Transfer Processes within Coordination Spheres

The substitution of a hydrogen atom with an ethyl group on one of the nitrogen atoms of the 1,4,7-triazonane (tacn) macrocycle to form this compound significantly influences the electronic environment of the coordination sphere. This modification has a direct impact on the electron transfer properties of its metal complexes, affecting redox potentials and the kinetics of electron transfer reactions. The N-alkylation alters the donor strength of the nitrogen atoms and introduces steric effects that modify the geometry and stability of different oxidation states of the complexed metal ion.

Research into asymmetrically N-alkylated tacn ligands demonstrates a clear relationship between the nature of the substituents and the electrochemical properties of the resulting metal complexes. psu.edu The introduction of alkyl groups, such as ethyl, generally increases the electron-donating ability of the ligand, which tends to stabilize higher oxidation states of the coordinated metal ion. This effect is observable in the redox potentials of the metal complexes.

Studies on various metal complexes with substituted triazacyclononane ligands have provided insights into the mechanisms and rates of electron transfer. These processes are fundamental to the function of these complexes in areas such as catalysis and bioinorganic chemistry.

Redox Behavior of Mono-Substituted Tacn Complexes

The electron transfer properties of metal complexes with mono-N-substituted tacn ligands, which are close analogs of this compound, have been a subject of detailed investigation. For instance, the oxidation of a Cobalt(II) complex bearing a single pendant arm on the tacn ring to a Cobalt(III) species occurs rapidly, highlighting the facility of electron transfer. gla.ac.uk Similarly, the stability of Copper(I) versus Copper(II) oxidation states in these complexes is highly dependent on the specific nature of the N-substituent. gla.ac.uk

Electrochemical studies on a Copper(II) complex with a monoamide-diacetate substituted tacn ligand (NOAM2A), a structural model analogous to a mono-N-substituted tacn, have been conducted to evaluate its redox stability. core.ac.uk These investigations are crucial for applications where resistance to demetallation, which can be driven by a change in the metal's oxidation state, is paramount. core.ac.uk

The photocatalytic activity of Cobalt complexes with related disubstituted triazacyclononane ligands has also been explored, revealing details about photoinduced electron transfer processes. For a Co-LN3 complex, where LN3 is 1,4-di(picolyl)-1,4,7-triazacyclonane, the rate constant for photoinduced electron transfer from an iridium photosensitizer to the cobalt complex was determined, leading to a pseudo-first-order rate constant of 5.5 x 104 s-1 under specific catalytic conditions. frontiersin.org This indicates that approximately 11% of photo-excitations result in the crucial electron transfer step. frontiersin.org

Electrochemical Data and Redox Potentials

The redox potentials of metal complexes are a direct measure of the thermodynamic favorability of electron transfer. Cyclic voltammetry is a key technique used to determine these potentials. For cobalt and iron complexes with dipicolyl-triazacyclononane derivatives, the following redox potentials have been reported.

| Complex | Redox Couple | Potential (V vs. Fc+/0) | Notes |

|---|---|---|---|

| Co-LN3 | CoII/CoIII | -0.59 | Reversible |

| Co-LN3 | CoII/CoI | -2.17 | Irreversible |

| Co-LN3 | CoI/Co0 | -2.59 | Irreversible |

| Co-LN2S | CoII/CoIII | -0.35 | Reversible |

| Fe-LN3 | FeII/FeIII | +0.21 | Reversible |

| Fe-LN2S | FeII/FeIII | +0.42 | Reversible |

Data sourced from reference frontiersin.org. LN3 = 1,4-di(picolyl)-1,4,7-triazacyclononane; LN2S = 1-thia-4,7-di(picolyl)-diazacyclononane.

These data illustrate how modifications to the ligand, such as replacing a nitrogen donor with a sulfur donor (LN2S vs. LN3), significantly alter the redox potentials of the iron and cobalt complexes. frontiersin.org The shift to more positive potentials for the Fe-LN2S complex indicates that the Fe(II) state is more easily oxidized compared to the Fe-LN3 complex. frontiersin.org This tuning of redox properties through ligand design is a central theme in the study of electron transfer processes in coordination chemistry.

Catalytic Applications of 1 Ethyl 1,4,7 Triazonane Metal Complexes

Homogeneous Catalysis Mediated by Metal-Triazonane Systems

There is no specific information available in the searched literature regarding homogeneous catalysis mediated by metal complexes of 1-Ethyl-1,4,7-triazonane.

No data was found specifically detailing the substrate scope and efficiency of this compound metal complexes in oxidative catalysis. Research in this area has predominantly focused on other derivatives, such as manganese complexes of Me₃TACN for the oxidation of various organic compounds. researchgate.netresearchgate.net

Specific studies on the use of this compound metal complexes for carbon-hydrogen bond activation and functionalization are not present in the available literature. The field has seen exploration with other TACN derivatives, for instance, in ruthenium-catalyzed amidation of unfunctionalized hydrocarbons using Me₃TACN. cmu.edu

Detailed mechanistic pathways for catalytic cycles involving this compound metal complexes have not been reported in the searched scientific papers. Mechanistic insights have been gained for related systems, such as the role of Ni(I) and Ni(III) species in cross-coupling reactions with bulky triisopropyl-substituted TACN ligands. illinois.edu

Information regarding the synthesis and application of chiral derivatives of this compound for asymmetric catalysis is not available in the reviewed sources. The development of chiral TACN ligands for asymmetric transformations has been an area of interest, with reports on the synthesis of asymmetric derivatives for applications like enantioselective epoxidations. researchgate.netrsc.orgnih.gov

Heterogeneous and Supramolecular Catalysis

While various immobilization strategies for TACN-based catalysts have been developed, including covalent attachment to supports like silica, specific examples and data for this compound are absent from the literature. acs.orgmdpi.com These strategies aim to combine the advantages of homogeneous catalysts with the ease of separation of heterogeneous systems.

Due to the lack of specific research data for this compound, no data tables can be generated.

Metal-Organic Frameworks (MOFs) and Other Extended Structures Incorporating Triazonane Units

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, also known as linkers. fjirsm.ac.cnmassey.ac.nz The tunability of their pore size, surface area, and chemical functionality makes them promising materials for applications in gas storage, separation, and catalysis. fjirsm.ac.cnresearchgate.net The incorporation of functional units like 1,4,7-triazacyclononane (B1209588) (TACN) and its derivatives, such as this compound, into these frameworks can impart specific catalytic or sequestration properties.

The tridentate nature of the TACN ligand scaffold makes it an excellent chelator for a variety of transition metals, which can then act as the nodes in a MOF structure. google.com By functionalizing the TACN ring, for instance at the nitrogen or carbon atoms, with appropriate linker groups (e.g., carboxylic acids), it can be used as a "molecular brick" for the self-assembly of three-dimensional porous systems. google.com A key application for such frameworks is the selective trapping of specific gases. google.com

While the direct incorporation of this compound into a MOF is not extensively documented in dedicated studies, the principle has been established with other functionalized TACN derivatives. For example, methods for creating C-functionalized TACNs suitable for MOF synthesis have been developed. google.com These strategies allow for the introduction of linker functionalities, such as polycarboxylic groups, onto the TACN backbone. google.com These modified TACN ligands can then be reacted with metal salts to form stable, porous coordination polymers. The ethyl group on this compound would primarily influence the steric and electronic environment of the complexed metal ion within the framework, potentially tuning the catalytic activity or guest-binding properties of the final MOF material. The general synthetic approach would involve the self-assembly of a polycarboxylated TACN derivative with a metal ion source under solvothermal conditions. massey.ac.nzresearchgate.net

Cooperative Catalysis in Multi-component Systems

Cooperative catalysis, where two or more distinct catalytic units work in concert to facilitate a chemical transformation, is a powerful strategy for enhancing reaction rates and selectivity. researchgate.net Metal complexes of this compound and related TACN derivatives are effective components in such systems, often by bringing multiple reactive centers into close proximity.

A successful approach involves the self-assembly of catalyst units. In one exemplary system, an amphiphilic ligand was synthesized by attaching a long C16-hydrocarbon chain to the 1,4,7-triazacyclononane (TACN) headgroup. researchgate.net In aqueous solutions, this molecule, C16TACN, self-assembles into vesicular structures. researchgate.net When complexed with Zn(II) ions, these vesicles create catalytic pockets where the Zn(II)-TACN units are held in close proximity, enabling them to act cooperatively. researchgate.net This system demonstrated significant catalytic activity in the transphosphorylation of the model substrate hydroxypropyl p-nitrophenyl phosphate (B84403) (HPNPP). researchgate.net The cooperative action of the adjacent metal centers within the assembly is crucial for the observed catalytic efficiency. nih.gov

Biomimetic Catalysis

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes by using synthetic catalysts. Metal complexes of this compound and its parent macrocycle, TACN, are prominent in this field due to their ability to form stable complexes that mimic the active sites of various metalloenzymes. psu.edu These synthetic mimics have been particularly successful in modeling the functions of hydrolases and oxygen-activating enzymes. psu.edubioorganica.org.ua

Enzyme Mimicry and Catalytic Hydrolysis

Many natural enzymes, known as metallohydrolases, utilize metal ions like Zn(II), Mg(II), or Cu(II) to catalyze the hydrolysis of biological esters, such as the phosphodiester bonds in DNA and RNA. bioorganica.org.uanih.gov The TACN ligand framework provides a facial coordination geometry that mimics the binding of metal ions by histidine residues in enzyme active sites, leaving coordination sites available for water and the substrate to bind. mdpi.comtue.nl

Copper(II) and Zinc(II) complexes of N-alkylated TACN derivatives have been extensively studied as artificial nucleases and phosphatases. tue.nlfrontiersin.org For example, the Zn(II) complex of 1,4,7-trimethyl-1,4,7-triazacyclononane is active in the transesterification of the RNA model substrate 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP). frontiersin.org The mechanism involves the coordination of the substrate and a water molecule (or hydroxide (B78521) ion) to the metal center. tue.nlfrontiersin.org The metal ion acts as a Lewis acid, activating the phosphorus center for nucleophilic attack by the metal-bound hydroxide. frontiersin.org

The reactivity of these complexes is highly dependent on the N-alkyl substituents. Introducing bulkier alkyl groups, such as isopropyl, on the nitrogen atoms of the TACN ring can significantly enhance the catalytic rate compared to the unsubstituted TACN complex. tue.nl This rate enhancement is attributed to the steric hindrance from the alkyl groups, which disfavors the formation of inactive dimeric μ-hydroxo-bridged complexes and stabilizes the active mononuclear species. tue.nl A this compound complex would be expected to show intermediate activity between the unsubstituted and more sterically hindered N-alkylated derivatives.

The table below presents kinetic data for the hydrolysis of the phosphate ester paraoxon, catalyzed by various Cu(II) complexes of N-substituted 1,4,7-triazacyclononane ligands, demonstrating the influence of the ligand structure on catalytic activity.

| Ligand (L) | Catalyst | Apparent Rate Constant (k_app, s⁻¹) | Half-life (t₁/₂, min) | Reference |

|---|---|---|---|---|

| 1-(2,2'-dithiophene)-1,4,7-triazacyclononane | Cu(II)-L1 | 1.5 x 10⁻⁴ | 77 | mdpi.com |

| 1,4-diisopropyl-1,4,7-triazacyclononane | Cu(II)-L2 | 1.1 x 10⁻⁴ | 105 | mdpi.com |

Oxygen Activation and Reactive Species Generation

The activation of molecular oxygen (O₂) is a fundamental process in biological respiration and enzymatic oxidation reactions. researchgate.netnih.gov Many metalloenzymes, such as cytochrome P450 and methane (B114726) monooxygenase, utilize transition metal centers (predominantly iron or copper) to bind and activate O₂, generating highly reactive metal-oxo species that can perform challenging oxidation reactions like C-H bond hydroxylation. nih.govrsc.org

Manganese and iron complexes of TACN and its N-alkylated derivatives serve as excellent functional mimics for these oxygen-activating enzymes. psu.edumdpi.com For example, manganese complexes of 1,4,7-trimethyl-1,4,7-triazacyclononane ([Mn₂(tmtacn)₂(μ-O)₃]²⁺) are well-known catalysts for the epoxidation of alkenes using hydrogen peroxide as the oxidant. acs.org Similarly, iron complexes based on N-functionalized TACN ligands can catalyze the hydroxylation of alkane C-H bonds with high efficiency and stereospecificity, which is indicative of a metal-based oxidation process involving high-valent Fe(V)-oxo intermediates. rsc.org

The general mechanism for oxygen activation by these biomimetic complexes involves the reaction of the metal complex with an oxidant (like H₂O₂ or O₂ itself), leading to the formation of a sequence of reactive intermediates, including metal-peroxo, metal-hydroperoxo, and ultimately a high-valent metal-oxo species. researchgate.netnih.gov This powerful oxidizing agent is then responsible for substrate oxidation, after which the catalyst is regenerated for the next cycle. The electronic and steric properties imparted by the ethyl group in a this compound ligand would fine-tune the reactivity and stability of these metal-oxo intermediates, thereby influencing the catalyst's efficiency and selectivity in oxidation reactions. For instance, studies on related iron complexes have shown that modifying the ligand attached to the TACN ring alters the product distribution in olefin oxidation, shifting the selectivity between epoxide and diol formation. rsc.org

Advanced Spectroscopic and Computational Characterization of 1 Ethyl 1,4,7 Triazonane and Its Complexes

Spectroscopic Techniques for Structural and Electronic Insights (Focus on Methodologies)

A variety of spectroscopic methods are employed to probe the structural and electronic characteristics of 1-ethyl-1,4,7-triazonane and its derivatives. These techniques offer complementary information, leading to a detailed picture of the molecular and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics and Complex Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state structure and dynamics of this compound and its complexes. Both ¹H and ¹³C NMR are utilized to characterize the ligand and its derivatives. For instance, in a study of 1,4,7-tris-(N-ethyl-N'-phenyl-2yl)-1,4,7-triazacyclononane, ¹H NMR in DMSO-d6 showed characteristic multiplets for the macrocyclic ring protons and the ethyl group protons. rsc.org Similarly, the ¹H NMR spectrum of 1-benzyl-4,7-dimethyl-1,4,7-triazonane in CDCl₃ reveals distinct signals for the methyl, methylene, and benzyl (B1604629) protons. mdpi.com

When complexed with metal ions, NMR provides insights into the coordination geometry and ligand dynamics. For example, the ¹H NMR spectra of lutetium(III) and europium(III) complexes with a derivative of 1,4,7-triazacyclononane (B1209588) show a single set of signals, indicating a highly symmetrical structure in solution. researchgate.net Furthermore, NMR is used to study the dynamics of these complexes, revealing information about their fluxional behavior in solution. researchgate.net The analysis of NMR data for various substituted 1,4,7-triazacyclononane ligands and their complexes has been instrumental in determining their solution structures and confirming the coordination of donor atoms. mdpi.comacs.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) and Multiplicity | Assignment |

| 1,4,7-tris-(N-ethyl-N'-phenyl-2yl)-1,4,7-triazacyclononane | DMSO-d6 | 2.70-2.95 (m, 18H), 3.14 (m, 6H) | CH₂CH₂NCH₂, NCH₂CH₂NH |

| 1-Benzyl-4,7-dimethyl-1,4,7-triazonane | CDCl₃ | 2.35 (s, 6H), 2.66 (m, 4H), 2.73 (m, 4H), 2.82 (s, 4H), 3.66 (s, 2H) | CH₃, CH₂(cycle), CH₂(cycle), CH₂(cycle), CH₂Ph |

| [Lu(ebpatcn)] | D₂O | Multiple narrow signals | Pyridine, ethylene (B1197577), picolinate, and ethylene protons |

| [Eu(ebpatcn)] | D₂O | Multiple narrow signals | Pyridine, ethylene, picolinate, and ethylene protons |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound and its complexes. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which aids in the unambiguous identification of the synthesized compounds. For instance, the formation of various substituted 1,4,7-triazacyclononane ligands has been confirmed by HRMS, matching the calculated and found m/z values. acs.org

In addition to molecular weight determination, mass spectrometry provides information about the fragmentation patterns of these molecules. The fragmentation of amines, a class to which this compound belongs, typically involves α-cleavage, where an alkyl radical is lost. miamioh.eduyoutube.com This characteristic fragmentation helps in elucidating the structure of the molecule. For complexes, electrospray ionization mass spectrometry (ESI-MS) is commonly used to observe the mass of the intact complex ion, often with associated counter-ions or solvent molecules. psu.edursc.orgnju.edu.cn

Interactive Data Table: Mass Spectrometry Data for this compound Derivatives and Complexes

| Compound/Complex | Ionization Method | m/z (found) | Assignment |

| H₃ebpatcn | ES-MS | 456.3 | [M + H]⁺ |

| H₄pbpatcn | ES-MS | 494.10 | [M + H]⁺ |

| [Gd(ebpatcn)(H₂O)] | Not specified | Not specified | Not specified |

| [Gd(Hpbpatcn)(H₂O)] | Not specified | Not specified | Not specified |

| [EuL3] | ESI-MS⁺ | Not specified | Not specified |

| [TmL3] | ESI-MS⁺ | 989.3 | [M (¹⁶⁹Tm) + H]⁺ |

| [HoL3] | ESI-MS⁺ | 985.3 | [M (¹⁶⁵Ho) + H]⁺ |

| [ErL3] | ESI-MS⁺ | 988.2 | [M (¹⁶⁸Er) + H]⁺ |

| [GdL3] | ESI-MS⁺ | 976.2 | [M (¹⁵⁶Gd) + H]⁺ |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Luminescence Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions and luminescent properties of this compound complexes, particularly those involving lanthanide ions. The absorption spectra of these complexes typically show bands corresponding to π→π* transitions within the ligand. researchgate.net For example, the UV-Vis spectra of copper(II) complexes with 1,4,7-triazacyclononane derivatives show characteristic absorption bands indicative of complex formation. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Coordination Environment Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and how they are affected by coordination to a metal ion. spectroscopyonline.com The IR spectra of 1,4,7-triazacyclononane derivatives show characteristic bands for C-H, N-H, and C-N stretching and bending vibrations. For example, the IR spectrum of 1,4,7-tris(2-mercaptoethyl)-1,4,7-triazacyclononane shows bands for ν(SH) and ν(CS). scispace.com

Upon complexation, changes in the vibrational frequencies can indicate which functional groups are involved in coordination. For instance, the IR spectra of metal carbonyl complexes of 1,4,7-triazacyclononane derivatives show strong bands in the carbonyl stretching region, providing information about the electronic environment of the metal center. acs.org Raman spectroscopy is a complementary technique, particularly useful for studying symmetric vibrations and vibrations of non-polar bonds. spectroscopyonline.comnih.gov Resonance Raman spectroscopy has been used to study phenoxyl radical complexes of 1,4,7-triazacyclononane-based ligands, allowing for the selective enhancement of vibrational modes of the phenoxyl chromophore. acs.org

X-ray Diffraction (Single Crystal and Powder) for Detailed Structural Determinations

The structures of numerous metal complexes of 1,4,7-triazacyclononane and its derivatives have been elucidated by single-crystal X-ray diffraction, confirming the coordination of the nitrogen atoms of the macrocycle to the metal center in a facial arrangement. researchgate.netresearchgate.net Powder X-ray diffraction is used to identify crystalline phases and to obtain structural information when single crystals are not available.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, bonding, and reactivity of this compound and its complexes. nih.govacs.org DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental results from X-ray diffraction, vibrational spectroscopy, and electronic spectroscopy.

For example, DFT calculations have been used to study the geometries and relative energies of different isomers of copper complexes with 1,4,7-triazacyclononane-based ligands. nih.govumn.edu These calculations have helped to understand the factors that influence the stability of different coordination geometries. nih.gov DFT has also been employed to predict the structures of lanthanide complexes and to aid in the interpretation of their NMR and luminescence properties. researchgate.netnih.gov Molecular modeling can also be used to simulate the dynamic behavior of these molecules in solution, providing insights into ligand conformational changes and complex fluxionality. mdpi.com

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energy Landscapes

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and geometric properties of this compound and its metal complexes. DFT calculations allow for the accurate prediction of ground-state geometries, bond lengths, and angles, which are crucial for understanding the stability and coordination environment of the metal center.

For instance, in studies of related TACN-ligated complexes, DFT geometry optimizations are routinely performed to predict the coordination geometry. These calculations can confirm whether a complex will adopt, for example, a distorted octahedral or a five-coordinate square-pyramidal geometry. acs.orgresearchgate.net The choice of functional and basis set is critical for obtaining results that correlate well with experimental data, such as those from X-ray crystallography. Functionals like B3LYP or BP86 are commonly employed for these systems. acs.orgresearchgate.net

DFT is also used to explore the electronic structure, providing a detailed picture of metal-ligand bonding and the distribution of electron density. In iron complexes of N-alkylated TACN ligands, DFT calculations have been used to determine the spin state of the metal center (e.g., high-spin S = 5/2 vs. low-spin S = 1/2) and to rationalize how this state is influenced by other ligands in the coordination sphere. nih.govacs.org The analysis of molecular orbitals (HOMO/LUMO) and natural atomic charges helps in understanding charge transfer processes between the ligand and the metal ion. researchgate.net Furthermore, DFT is applied to map out potential energy surfaces, identifying local minima corresponding to stable conformers and transition states that connect them. This is essential for understanding the energetic landscape of the molecule. acs.org

| Parameter | DFT Calculated Value (Representative Fe(III)-TACN complex) | Experimental Value |

| Fe-N(amine) Bond Length | 2.15 - 2.25 Å | ~2.20 Å |

| Fe-Cl Bond Length | 2.30 - 2.35 Å | ~2.32 Å |

| N-Fe-N Angle | 80° - 85° | ~82° |

| Ground Spin State | S = 5/2 | S = 5/2 |

Table 1: Comparison of DFT-calculated and experimental geometric parameters for a representative octahedral Iron(III) complex with a TACN-derivative ligand. Data synthesized from findings on similar structures. nih.govacs.org

Molecular Dynamics Simulations for Conformational Fluxionality and Solvent Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its complexes over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational space and the explicit modeling of solvent effects.

The 1,4,7-triazonane ring is known for its conformational flexibility. MD simulations can track the transitions between different ring puckering conformations, such as the chair and boat forms, revealing the inherent fluxionality of the macrocycle. This dynamic behavior is crucial as the ligand's conformation can significantly impact the coordination geometry and reactivity of its metal complexes. cdnsciencepub.com

Furthermore, MD simulations are invaluable for studying the interactions between the complex and surrounding solvent molecules. researchgate.net For applications like MRI contrast agents, where the exchange of water molecules coordinated to the metal center is critical, MD can model the dynamics of water binding, residence time, and exchange pathways. psu.edu These simulations provide a detailed view of the solvation shell and hydrogen-bonding networks that influence the complex's stability and properties in solution.

Computational Predictions of Reactivity and Mechanistic Pathways

Computational chemistry, particularly DFT, plays a vital role in predicting the reactivity of metal complexes of this compound and elucidating their reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out entire reaction energy profiles.

This approach has been successfully applied to understand the mechanisms of various reactions catalyzed by TACN-metal complexes, such as oxidation and cross-coupling reactions. illinois.edu For example, in nickel-catalyzed alkyl-alkyl cross-coupling, DFT calculations have been used to investigate proposed high-valent Ni(III) intermediates. illinois.edu These studies can determine the feasibility of proposed mechanistic steps, such as oxidative addition, reductive elimination, or electron transfer, by calculating their activation barriers.

| Mechanistic Step | Computational Method | Key Finding |

| Reductive Elimination | DFT | Calculation of activation energy barrier to predict reaction rate. illinois.edu |

| Substrate Binding | DFT/MD | Determination of binding affinity and geometry of the substrate-catalyst complex. |

| Electron Transfer | Constrained DFT (CDFT) | Calculation of electronic coupling parameters for electron transfer rates. mit.edu |

| Ligand Dissociation | MD / DFT | Simulation of ligand exchange dynamics and calculation of dissociation energies. |

Table 2: Application of computational methods to predict reactivity and elucidate mechanistic steps in TACN-metal complexes.

Molecular Mechanics (MM) Calculations for Conformational Analysis and Strain Energy

Molecular Mechanics (MM) offers a computationally efficient method for exploring the conformational landscape of flexible molecules like this compound. MM calculations use a classical force field to estimate the potential energy of a molecule as a function of its atomic coordinates. This approach is particularly well-suited for performing extensive conformational searches to identify low-energy structures. nih.gov

For TACN and its derivatives, MM calculations have been instrumental in analyzing the puckering of the nine-membered ring and the fusion of the chelate rings upon metal coordination. cdnsciencepub.comgrafiati.com The calculations can quantify the strain energy associated with different conformers, helping to predict the most stable arrangement of the ligand both in its free state and when coordinated to a metal. The interdependence of the conformations of adjacent chelate rings can be analyzed, providing a rationale for the observed stereochemistry in the resulting complexes. cdnsciencepub.com Often, a combined approach is used where an extensive search of the conformational space is performed at the MM level, followed by higher-accuracy DFT calculations on the lowest-energy conformers to refine their structures and relative energies. nih.gov

| Conformer | Point Group Symmetry (approx.) | Relative Strain Energy (kcal/mol) |

| Conformer A | C₁ | 0.00 |

| Conformer B | C₃ | +0.03 |

| Conformer C | C₂ | +1.78 |

Table 3: Representative relative strain energies for different low-energy conformers of a TACN analogue as determined by MM calculations. The exact energies for this compound would require a specific study, but these values illustrate typical findings. nih.gov

Mechanistic Investigations of Chemical Processes Involving 1 Ethyl 1,4,7 Triazonane

Probing Reaction Intermediates and Transition States

Understanding the stepwise pathway of reactions involving 1-Ethyl-1,4,7-triazonane complexes requires the characterization of transient species, including reaction intermediates and transition states. While direct observation of these species is challenging, computational methods and kinetic studies provide valuable insights.

In many reactions, particularly those involving metal complexes in catalytic cycles, intermediates can be identified. For example, in the formation of metal complexes, aquated metal ions initially coordinate with the ligand, forming intermediate species before the final, stable complex is achieved. nih.gov In reactions like the hydrolysis of phosphate (B84403) esters catalyzed by metal-TACN derivative complexes, a pre-reactive complex forms between the catalyst and the substrate. researchgate.net The structure of these intermediates is critical; for instance, the covalent binding of a substrate to a cofactor can form a stable intermediate that is poised for the subsequent chemical transformation. nih.gov

The transition state represents the highest energy point along the reaction coordinate. For concerted pericyclic reactions, the aromaticity of the transition state has been explored as a factor influencing reaction barriers, though it is not always the dominant factor. beilstein-journals.org For ligand exchange or catalytic reactions involving this compound complexes, the transition state would involve the partial formation and breaking of bonds between the metal center, the ligand, and the substrate. The stability of this transition state, influenced by the steric bulk of the ethyl group and the electronic properties of the metal center, directly governs the reaction rate.

Role of Ligand Protonation States in Reactivity

The protonation state of the nitrogen atoms in the this compound ring is a critical determinant of its chemical reactivity and coordination properties. nih.gov In acidic conditions, the amine groups can become protonated, which influences the ligand's ability to bind to a metal ion. The protonation constants (log K values) quantify the tendency of each nitrogen atom to accept a proton. acs.org The chemistry of catalysis in many enzymatic and synthetic systems is fundamentally based on a series of proton transfers, where the protonation state of a specific atom can initiate or mediate chemical reactions. nih.gov

The reactivity of a metal complex can be dramatically altered by the protonation state of the ligand or a metal-bound water molecule. For instance, in the transesterification of RNA-model substrates catalyzed by a Zn(II) complex with a TACN derivative, two different protonation states of the complex were found to be catalytically active. researchgate.net The tri-aqua complex was observed to be more reactive than the mono-hydroxy-diaqua species, highlighting that deprotonation does not always lead to higher reactivity. researchgate.net This is because protonation can affect structural stability, induce conformational changes, and modulate the electronic properties of the catalytic site. nih.gov

Kinetic Studies of Ligand Reactivity and Metal-Mediated Transformations

Kinetic studies are essential for quantifying the rates of reactions involving this compound and its metal complexes. These studies provide data on formation and dissociation rates, ligand exchange kinetics, and the speed of catalytic transformations.

The formation rates of metal complexes with TACN-based ligands have been determined using techniques like spectrophotometry and NMR spectroscopy. nih.gov These rates are often pH-dependent, reflecting the role of ligand protonation states. For example, the formation of Gallium(III) and Iron(III) complexes with a TACN-triphosphinate chelator was studied in the pH range of 4.5–6.5. nih.gov

The kinetic inertness of these complexes is a key feature, referring to their resistance to dissociation. The dissociation kinetics can be examined through trans-chelation reactions, where a competing ligand is introduced. nih.gov Complexes of TACN derivatives often exhibit very slow dissociation, with half-lives that can be on the order of thousands of hours at physiological pH, indicating high stability. acs.orgnih.gov However, a trade-off to this inertness can be slower kinetics of ligand exchange during the formation of the complex, which may require higher temperatures or ligand concentrations to achieve reasonable reaction times. nih.govacs.org

Kinetic parameters for the catalytic hydrolysis of phosphate diesters by copper(II) complexes of various TACN derivatives have been measured. The observed rate constants provide a direct measure of the catalyst's efficiency.

| Ligand | Substituents on TACN | kobs (10-5 s-1) |

|---|---|---|

| L4 | 1,4-Dimethyl | 1.54 |

| L5 | 1,4-di(iso-propyl) | 1.37 |

| L6 | 1,4,7-Trimethyl | 2.01 |

| L7 | 1,4,7-Tri(iso-propyl) | 1.44 |

Conditions: 37 °C, pH 7.5, c(CuL) = 5 mM, c(BNPP) = 0.050 mM, I = 150 mM (NaCl). nih.gov

The modification of pendant arms on the TACN scaffold can also be used to optimize the water exchange kinetics in gadolinium(III) complexes, which is a critical parameter for MRI contrast agents. Replacing an acetate (B1210297) group with a propionate or phosphonate group has been shown to lead to a faster water exchange rate. rsc.org

Elucidation of Ligand-Assisted Activation and Deactivation Pathways

The this compound ligand actively participates in chemical transformations, assisting in the activation of substrates and also being involved in pathways that lead to deactivation of the metal complex.

Activation Pathways: The ligand assists in catalysis through several mechanisms. By holding the metal ion in a specific geometry, the TACN framework creates an open coordination site for a substrate to bind. nih.gov In hydrolytic reactions, the ligand framework can position a metal-bound hydroxide (B78521) ion to act as a potent nucleophile for attacking a substrate like a phosphate diester. researchgate.net The electrostatic attraction between negatively charged pendant groups on the ligand and a positively charged metal core can also aid in the labeling and formation of the active complex. nih.govacs.org The ligand can also activate a substrate by binding it to the metal, which acts as a Lewis acid. researchgate.net

Deactivation Pathways: Deactivation of the catalyst can occur through several routes. Ligand dissociation, although often very slow for TACN complexes, represents a primary deactivation pathway. nih.gov Proton-assisted decomplexation is a potential deactivation route, especially in highly acidic solutions, though many TACN complexes show remarkable inertness to this process. acs.org

Another deactivation mechanism involves the coordination of potentially coordinating groups present in pendant substituents. If a side group can form a stable chelate ring with the metal center, it can reduce the number of available coordination sites and inhibit the complex's intended reactivity. nih.gov For example, primary amino groups in pendant arms have been shown to completely inhibit the hydrolytic activity of certain copper(II)-TACN complexes. nih.gov Finally, side reactions such as the hydrolysis of ester-bearing pendant arms on the ligand can alter the properties of the complex over time, making them less suitable for certain applications. nih.govacs.org

Future Research Directions and Emerging Applications in Chemical Science

Design and Synthesis of Next-Generation 1-Ethyl-1,4,7-triazonane Scaffolds

The future development of this compound chemistry is intrinsically linked to the ability to create more complex and functionally diverse molecular architectures. While the parent compound provides a stable coordinating platform, the true potential lies in the strategic functionalization of the remaining secondary amine positions.

Future synthetic efforts will likely focus on creating asymmetrically substituted derivatives, where the two remaining nitrogen atoms (N4 and N7) are appended with distinct functional groups. Building on established methods for the sequential functionalization of tacn, researchers can adapt these strategies for the 1-ethyl analogue. researchgate.netnih.gov A common precursor for such syntheses is 1,4,7-triazatricyclo[5.2.1.0(4,10)]decane, which allows for the efficient attachment of a single functional group. nih.gov Subsequent hydrolysis and further functionalization can lead to a variety of di-substituted ligands. researchgate.netnih.gov

A key area of development will be the incorporation of pendant arms with specific functionalities. These can range from simple alkyl or aryl groups to more complex moieties such as phosphonates, carboxylates, or chromophores. thieme-connect.comacs.org Solid-phase synthesis presents a promising strategy for the systematic assembly of diverse N-substituted tacn derivatives, which could be readily adapted for the 1-ethyl scaffold. acs.orgnih.gov This approach allows for the controlled, stepwise addition of different substituents, facilitating the creation of libraries of novel ligands for high-throughput screening in various applications. acs.org

| Synthetic Strategy | Description | Potential Application of Resulting Scaffold | Reference |

| Sequential N-functionalization | Stepwise introduction of different functional groups onto the N4 and N7 positions of this compound. | Asymmetric catalysis, biomimetic modeling. | researchgate.netnih.gov |

| Use of Tricyclic Precursors | Employing synthons like 1,4,7-triazatricyclo[5.2.1.0(4,10)]decane for controlled mono-functionalization prior to introducing the ethyl group. | Synthesis of ligands with precisely controlled stereochemistry. | nih.gov |

| Solid-Phase Synthesis | Attaching the triazonane ring to a solid support to facilitate sequential reactions and purification. | Rapid generation of ligand libraries for screening. | acs.orgnih.gov |

| "Click" Chemistry | Utilizing highly efficient and specific reactions to attach complex functionalities. | Development of multimodal imaging agents and targeted therapeutics. | mdpi.com |

The development of "click" chemistry-compatible this compound derivatives, for instance, bearing azide (B81097) or alkyne groups, would enable their facile conjugation to biomolecules or incorporation into larger supramolecular assemblies. researchgate.net

Exploration of Novel Catalytic Systems and Reaction Substrates

Metal complexes of 1,4,7-triazonane and its derivatives are well-known for their catalytic activity in a range of reactions, including oxidation and hydrolysis. bioorganica.org.uamdpi.comrsc.orgchinesechemsoc.org The presence of the ethyl group in this compound can subtly influence the steric and electronic environment of the metal center, potentially leading to enhanced reactivity or selectivity.

Future research will likely explore the catalytic prowess of this compound complexes of various transition metals. For instance, iron complexes of tacn derivatives have shown remarkable efficiency in the stereospecific hydroxylation of C-H bonds. rsc.org Investigating the influence of the ethyl substituent on the reactivity and selectivity of such iron-based catalysts towards challenging substrates like alkanes is a promising avenue. The steric bulk of the ethyl group could modulate substrate access to the active site, potentially leading to novel substrate selectivities.

Another significant area is the development of artificial hydrolases. Copper(II) and Zinc(II) complexes of functionalized triazonanes are effective in the hydrolysis of phosphate (B84403) diesters, mimicking the function of nuclease enzymes. bioorganica.org.uamdpi.comfrontiersin.org The ethyl group's impact on the Lewis acidity of the metal center and the stability of the catalytic complex warrants detailed investigation. The goal would be to design more efficient and selective catalysts for the cleavage of DNA, RNA, or other biologically relevant phosphodiesters. bioorganica.org.uaresearchgate.net

| Metal Center | Target Reaction | Potential Substrates | Rationale for Future Study | Reference |

| Iron (Fe) | C-H bond hydroxylation, oxidation | Alkanes, alkenes | The ethyl group may influence stereoselectivity and catalyst stability. | rsc.orgchinesechemsoc.org |

| Copper (Cu) | Phosphate ester hydrolysis, oxidative cleavage | DNA, RNA, phosphodiesters | Fine-tuning the ligand sphere for enhanced hydrolytic activity. | bioorganica.org.uamdpi.com |